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Compound of Interest

Compound Name:
2-Fluoro-1-methyl-4-

(phenylmethoxy)benzene

CAS No.: 1036724-56-7

Cat. No.: B1525928

Get Quote

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 2-fluoro-4-(benzyloxy)toluene,

is a halogenated aromatic ether. While specific peer-reviewed studies on this compound are

not abundant, its structural motifs—a fluorotoluene core and a benzyl ether protecting group—

position it as a valuable intermediate in synthetic organic chemistry. This guide provides a

comprehensive overview of its synthesis, predicted properties, and potential applications,

particularly for professionals in drug discovery and materials science. The strategic placement

of the fluorine atom and the versatility of the benzyl ether make this compound a key building

block for creating more complex molecular architectures. The insights provided herein are

derived from established chemical principles and data from structurally related molecules,

offering a robust framework for its utilization in research and development.

Compound Identification and Physicochemical
Profile
A clear identification of a chemical entity is paramount for reproducibility and safety. The

fundamental identifiers and predicted physicochemical properties for 2-Fluoro-1-methyl-4-
(phenylmethoxy)benzene are summarized below. It is important to note that while some
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properties are calculated from its structure, experimental values for properties like melting and

boiling points are not readily available in published literature, a common scenario for

specialized synthetic intermediates.

Property Value Source/Method

CAS Number 1036724-56-7 Chemical Suppliers

Molecular Formula C₁₄H₁₃FO Calculated

Molecular Weight 216.25 g/mol Calculated

IUPAC Name
2-Fluoro-1-methyl-4-

(phenylmethoxy)benzene
IUPAC Nomenclature

Synonyms 2-Fluoro-4-(benzyloxy)toluene Common Alternate

Appearance

Predicted: Colorless to pale

yellow liquid or low-melting

solid

Inferred

Boiling Point Not experimentally determined -

Melting Point Not experimentally determined -

Solubility

Predicted: Soluble in common

organic solvents (e.g., DCM,

EtOAc, THF); Insoluble in

water

Inferred

Strategic Synthesis: The Williamson Etherification
Pathway
The most logical and industrially scalable approach for the synthesis of 2-Fluoro-1-methyl-4-
(phenylmethoxy)benzene is the Williamson ether synthesis.[1][2] This classic Sₙ2 reaction

involves the nucleophilic attack of a phenoxide on an alkyl halide.[3] In this case, the readily

available 3-fluoro-4-methylphenol is deprotonated to form a potent nucleophile, which then

displaces a halide from a benzyl halide.
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The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough

to deprotonate the phenol but not so harsh as to cause side reactions. The use of a polar

aprotic solvent like acetone or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation

of the base without deactivating the nucleophilic phenoxide.

Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring

and purification.

Materials:

3-Fluoro-4-methylphenol (1.0 eq)

Benzyl bromide (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

Acetone, anhydrous

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Deionized water

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3-fluoro-4-methylphenol and anhydrous potassium carbonate.

Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

Reagent Addition: Slowly add benzyl bromide to the stirring mixture at room temperature.

Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and

maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer
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Chromatography (TLC), observing the consumption of the starting phenol.

Workup - Quenching and Extraction: After cooling to room temperature, filter the solid

potassium carbonate and rinse with acetone. Concentrate the filtrate under reduced

pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer to a

separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine

(1x).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by flash column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to afford the pure 2-Fluoro-1-methyl-4-
(phenylmethoxy)benzene.

Reactants & Reagents

Process Output

3-Fluoro-4-methylphenol

1. Combine Reactants
& Base in Solvent

Benzyl Bromide

K₂CO₃ (Base)
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2. Heat to Reflux
(4-6 hours)

 Sₙ2 Reaction 3. Aqueous Workup
& Extraction 4. Column Chromatography Pure 2-Fluoro-1-methyl-4-

(phenylmethoxy)benzene

Click to download full resolution via product page

Caption: Williamson Ether Synthesis Workflow.

The Role of Fluorine in Drug Design and
Development
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The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal

chemistry, offering a powerful tool to fine-tune the properties of drug candidates.[4][5] The

presence of the fluorine atom in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene imparts

specific characteristics that are highly desirable in drug design.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen

atom with fluorine at a potential site of metabolic oxidation can block this pathway, thereby

increasing the in vivo half-life of a drug.[6]

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-

covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid

residues in a biological target, potentially increasing binding affinity and potency.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby

acidic or basic functional groups, which can be critical for optimizing a drug's solubility and

pharmacokinetic profile.

Conformational Control: The size and electronic properties of fluorine can influence the

preferred conformation of a molecule, which can be leveraged to lock it into a bioactive

shape.
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Caption: Role as a synthetic intermediate.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
is not widely available, prudent laboratory practices dictate handling it with care, based on the

known hazards of its constituent classes (aromatic ethers, fluorinated hydrocarbons).

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses with side shields, and a lab coat.[7]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any potential vapors.[8] Avoid contact with skin and eyes.[7]

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.[9]

Fire Safety: While not expected to be highly flammable, keep away from open flames and

sources of ignition. Use standard extinguishing media such as carbon dioxide, dry chemical

powder, or foam for fires involving similar organic compounds.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene stands out as a strategically designed

synthetic intermediate. Although not extensively characterized in the primary literature, its value

lies in the predictable and high-yielding synthesis via the Williamson etherification and the

advantageous properties conferred by its fluorinated aromatic core. For researchers in drug

development and materials science, this compound offers a reliable starting point for the

synthesis of novel molecules with tailored electronic, metabolic, and binding properties. This

guide provides the foundational knowledge and practical protocols necessary to effectively and

safely incorporate this versatile building block into a variety of synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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